Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate
Overview
Description
Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate: is an organic compound with the molecular formula C8H10BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate typically involves the reaction of 5-bromopyrimidine-2-amine with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Product: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds, which are of significant interest in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its pyrimidine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery .
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. Its derivatives may find applications in the development of organic semiconductors or other advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate is not well-documented. as a derivative of pyrimidine, it is likely to interact with biological targets such as enzymes or receptors that recognize pyrimidine structures. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 2-(5-bromopyrimidin-2-yl)acetate: Similar in structure but lacks the amino group.
5-Bromopyrimidine-2-amine: The parent amine used in the synthesis of Ethyl 2-(5-bromopyrimidin-2-ylamino)acetate.
Uniqueness: this compound is unique due to the presence of both an ester and an amino group attached to the pyrimidine ring.
Properties
IUPAC Name |
ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-2-14-7(13)5-12-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEFRRPDPTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695129 | |
Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-83-2 | |
Record name | Ethyl N-(5-bromopyrimidin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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